(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid
Overview
Description
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a hydroxyphenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction using a suitable phenol derivative and a leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Scientific Research Applications
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides structural rigidity. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the hydroxy group, resulting in different reactivity and biological activity.
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Contains a methoxy group instead of a hydroxy group, affecting its electronic properties and interactions.
Uniqueness
The presence of the hydroxyphenyl group in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid imparts unique reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
(3R,4S)-4-(4-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-12(13(9-17)14(19)20)10-4-6-11(18)7-5-10/h4-7,12-13,18H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQAEEHLROODEZ-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719312 | |
Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959574-90-4 | |
Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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